structure of 4-Nitrophenyl beta-D-xylopyranoside
structure of 4-Nitrophenyl beta-D-xylopyranoside
Topic: Structure and Application of 4-Nitrophenyl beta-D-xylopyranoside Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]
Technical Monograph: 4-Nitrophenyl -D-xylopyranoside
CAS: 2001-96-9 | Formula:
Executive Summary
4-Nitrophenyl
This guide delineates the structural properties, reaction mechanisms, and validated experimental protocols for PNP-Xyl, designed for researchers requiring high-fidelity data in enzymology and glycobiology.[1]
Chemical Architecture & Physical Properties
PNP-Xyl consists of a D-xylose moiety linked via a
Structural Specifications
| Property | Specification |
| IUPAC Name | 4-Nitrophenyl |
| Molecular Structure | D-Xylopyranose ring attached to |
| Stereochemistry | Beta ( |
| Solubility | Soluble in water, methanol, ethanol, DMSO |
| 400–405 nm (as | |
| pKa (Leaving Group) | ~7.15 ( |
| Melting Point | 159–161 °C |
Stability Considerations
The glycosidic bond is stable at neutral pH but susceptible to hydrolysis in strong acids or by specific glycoside hydrolases.[1] Stock solutions (typically 10–100 mM in DMSO or water) should be stored at -20°C to prevent spontaneous hydrolysis, which increases background absorbance.[1]
Mechanism of Action I: Enzymatic Hydrolysis
In enzymology, PNP-Xyl is the gold standard for assaying
Reaction Logic[1]
-
Binding: The enzyme binds the xylopyranosyl ring in the active site (typically retaining mechanism).[1]
-
Catalysis: Acid-base catalysis cleaves the bond between C1 of xylose and the phenolic oxygen.[1]
-
Release:
-Nitrophenol is released.[5] Under alkaline conditions (pH > 8.0), it ionizes to the yellowngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -nitrophenolate anion, allowing spectrophotometric quantification.
Visualization: Hydrolysis Pathway
Validated Protocol: -Xylosidase Assay
Note: This protocol assumes a standard microplate format.
-
Substrate Preparation: Dissolve PNP-Xyl to 5 mM in 50 mM Sodium Acetate buffer (pH 5.0).
-
Enzyme Incubation:
-
Add 10
L Enzyme solution to 90ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> L Substrate solution. -
Incubate at 37°C for 10–30 minutes (linear range).
-
-
Termination: Add 100
L of 1 M (Stop Solution).-
Scientific Rationale: The stop solution raises the pH to ~10, ensuring >99% of the released
-nitrophenol is in the ionized chromogenic state (pKa ~7.15) and permanently denatures the enzyme.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Quantification: Measure Absorbance at 405 nm (
). -
Calculation: Use the molar extinction coefficient of
-nitrophenol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) to calculate activity.
Mechanism of Action II: GAG Biosynthesis Priming
In cell biology, PNP-Xyl acts as a decoy acceptor , bypassing the core protein requirement for glycosaminoglycan (GAG) synthesis.[1]
The "Decoy" Mechanism
Endogenous GAG synthesis begins with the attachment of Xylose to a Serine residue on a core protein, followed by the addition of two Galactose units and a Glucuronic acid (Linker region: GlcA-Gal-Gal-Xyl-Ser).[1]
PNP-Xyl mimics the Xyl-O-Ser structure.[1] It enters the Golgi apparatus, where
Visualization: GAG Priming Pathway
Experimental Application: GAG Induction
-
Concentration: Typical working concentration is 0.1 mM – 1.0 mM in cell culture media.[1]
-
Outcome: Treatment results in a massive secretion of free GAG chains into the culture medium and a concurrent reduction in proteoglycan assembly on cell surfaces.[1]
-
Control: Use 4-Nitrophenyl
-D-xylopyranoside as a negative control, as GalT-I is stereospecific for thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -anomer.
Synthesis & Purity Standards
For high-sensitivity assays, the purity of PNP-Xyl is non-negotiable.[1] Free
-
Synthesis Method: Typically synthesized via the Koenigs-Knorr reaction using 2,3,4-tri-O-acetyl-
-D-xylopyranosyl bromide and silver oxide, followed by deacetylation [1].ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Purity Check:
References
-
Takeo, K., et al. (1995).[1] "Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1->4)-D-xylo-oligosaccharides." Carbohydrate Research, 277(2), 231-244.[1][6]
-
Fritz, T. A., et al. (1994).[1][7] "Biosynthesis of heparan sulfate on beta-D-xylosides depends on aglycone structure."[1] Journal of Biological Chemistry, 269(1), 300-307.[1][7]
-
Lugemwa, F. N., & Esko, J. D. (1991).[1] "Estradiol beta-D-xyloside, an efficient primer for heparan sulfate biosynthesis."[1] Journal of Biological Chemistry, 266(11), 6674-6677.[1][7]
-
John, M., et al. (2006).[1] "Kinetic analysis of beta-xylosidase activity." Methods in Enzymology, 416, 123-134.[1]
Sources
- 1. 4-Nitrophenyl beta-D-Fucopyranoside | C12H15NO7 | CID 2733769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Nitrophenyl-beta-D-xylopyranoside for use in research | Megazyme [megazyme.com]
- 4. nbinno.com [nbinno.com]
- 5. 2001-96-9, 4-Nitrophenyl beta-D-xylopyranoside; PNPX, CAS: 2001-96-9 [chemsynlab.com]
- 6. Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)- D-xylo-oligosaccharides of dp 2-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside - PMC [pmc.ncbi.nlm.nih.gov]
